molecular formula C10H11ClN2O3 B2833455 4-chloro-2-nitro-N-propylbenzamide CAS No. 333346-53-5

4-chloro-2-nitro-N-propylbenzamide

Cat. No.: B2833455
CAS No.: 333346-53-5
M. Wt: 242.66
InChI Key: GGCSULIHUASPSP-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-N-propylbenzamide is an organic compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol . It is a solid at room temperature and is used in various research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by alkylation using propylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

4-Chloro-2-nitro-N-propylbenzamide undergoes several types of chemical reactions:

Scientific Research Applications

4-Chloro-2-nitro-N-propylbenzamide is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential pharmacological properties, including anti-inflammatory and antimicrobial activities, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-propylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or modification of protein function. The exact pathways and targets depend on the specific application and conditions used in the research .

Comparison with Similar Compounds

4-Chloro-2-nitro-N-propylbenzamide can be compared with other similar compounds such as:

  • 2-Chloro-4-nitro-N-propylbenzamide
  • 4-Chloro-2-nitro-N-phenylbenzenesulfonamide
  • 4-Chloro-N-cyclopropyl-2-nitroaniline
  • 2-Chloro-4-nitro-N-(2-phenylethyl)benzamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

4-chloro-2-nitro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-2-5-12-10(14)8-4-3-7(11)6-9(8)13(15)16/h3-4,6H,2,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCSULIHUASPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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